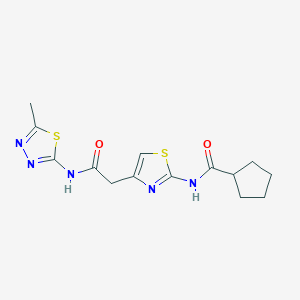

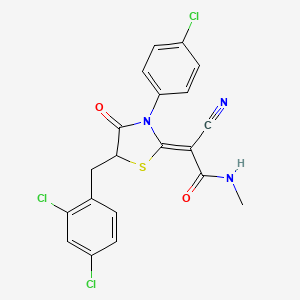

![molecular formula C16H13N3O5S B2587748 N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)metilen]-2-(fenilsulfanyl)acetohidrazida CAS No. 331460-68-5](/img/structure/B2587748.png)

N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)metilen]-2-(fenilsulfanyl)acetohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide is a useful research compound. Its molecular formula is C16H13N3O5S and its molecular weight is 359.36. The purity is usually 95%.

BenchChem offers high-quality N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sondas fluorescentes

Este compuesto se puede utilizar en la construcción de sondas fluorescentes. La rotación única del enlace sencillo N–N en el grupo acetohidrazida se puede modular para crear nuevos mecanismos de señalización para la construcción de sondas fluorescentes .

Aplicaciones anticancerígenas

El compuesto tiene aplicaciones potenciales en el tratamiento del cáncer. Se ha diseñado y sintetizado una serie de 1-benzo[1,3]dioxol-5-il-indoles que llevan varios fragmentos heteroarílicos fusionados en la posición 3, y se han evaluado sus miembros por su actividad antiproliferativa contra las células cancerosas CCRF-CEM, LNCaP y MIA PaCa-2 .

Agentes antiprotozoarios

El compuesto se puede utilizar en la síntesis de agentes antiprotozoarios. Se sintetizó una serie de 2- (2-amino-5 (6)-nitro-1 H -benzimidazol-1-il)- N -arilacetamidas como análogos del benznidazol, que se utilizan en el tratamiento de enfermedades parasitarias .

Potencial biológico de los derivados del indol

El compuesto se puede utilizar en la síntesis de derivados del indol, que poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. .

Estudios electroquímicos

El compuesto se puede utilizar en estudios electroquímicos. Por ejemplo, se puede utilizar en la preparación de monocapas autoensambladas sobre un electrodo de carbono vítreo desnudo para la determinación de hidroxicloroquina .

Materiales de alta densidad energética

El compuesto se puede utilizar en la síntesis de materiales de alta densidad energética. Se sintetizó y caracterizó estructuralmente una serie de materiales de alta densidad energética basados en N-(3-nitro-1-(trinitrometil)-1,2,4-triazol-5-il)nitramida .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves the condensation reaction between 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde and 2-(phenylsulfanyl)acetohydrazide. This reaction is carried out in the presence of a catalytic amount of acid, such as hydrochloric acid, under reflux conditions for several hours. The resulting product is then purified using recrystallization techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the large-scale synthesis would likely follow similar principles as the laboratory methods, with optimizations for efficiency and yield. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions with catalysts like palladium on carbon.

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at positions where the electronic structure favors such reactivity.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) for converting the sulfanyl group to sulfoxide or sulfone.

Reduction: : Hydrogen gas in the presence of palladium on carbon for nitro group reduction.

Substitution: : Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Sulfoxides and Sulfones: from oxidation.

Amino derivatives: from reduction.

Substituted benzodioxoles: from nucleophilic substitution.

Scientific Research Applications: N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide has numerous applications in scientific research:

Chemistry: : Used as a precursor for the synthesis of more complex molecules in organic chemistry.

Biology: : Investigated for its potential as an enzyme inhibitor, particularly those involved in inflammatory responses.

Medicine: : Explored for its antimicrobial and anticancer properties, showing promising results in preclinical studies.

Industry: : Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action: The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets.

Molecular Targets: : The nitro and hydrazide groups allow it to interact with various enzymes and receptors.

Pathways Involved: : It may inhibit enzyme activities by binding to the active site or through interaction with essential cofactors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds: When compared to similar compounds, N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide stands out due to its unique structural features:

Unique Functional Groups: : The combination of nitro, benzodioxole, and phenylsulfanyl groups.

Enhanced Reactivity: : Offers a broader range of chemical reactivity and potential modifications.

Similar Compounds

2H-1,3-Benzodioxole-5-carbaldehyde derivatives: .

Hydrazides with different aryl or alkyl substituents: .

Nitroaromatic compounds: with various functional groups.

This comprehensive exploration of N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide offers insight into its synthesis, reactions, applications, and uniqueness in the realm of organic chemistry.

Propiedades

IUPAC Name |

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c20-16(9-25-12-4-2-1-3-5-12)18-17-8-11-6-14-15(24-10-23-14)7-13(11)19(21)22/h1-8H,9-10H2,(H,18,20)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDSUEDWMJMDSZ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

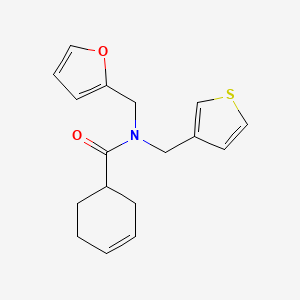

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)

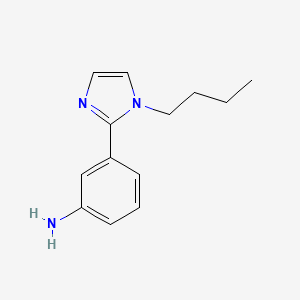

![3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2587673.png)

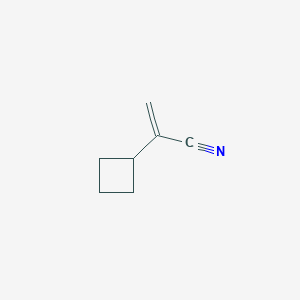

![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)

![2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2587675.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)

![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)

![ethyl 4-oxo-5-pentanamido-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2587687.png)